3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline
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Overview
Description
3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline is a chemical compound with the molecular formula C16H11Cl2NO. It is an aromatic amine that features both dichloro and naphthoxy functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline typically involves the reaction of 3,5-dichloroaniline with 1-naphthol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloroaniline: Shares the dichloroaniline structure but lacks the naphthoxy group.
4-(Naphthalen-1-yl)aniline: Contains the naphthoxy group but lacks the dichloro substitution.
Uniqueness
3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline is unique due to the presence of both dichloro and naphthoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with the individual components .
Properties
CAS No. |
58291-91-1 |
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Molecular Formula |
C16H11Cl2NO |
Molecular Weight |
304.2 g/mol |
IUPAC Name |
3,5-dichloro-4-naphthalen-1-yloxyaniline |
InChI |
InChI=1S/C16H11Cl2NO/c17-13-8-11(19)9-14(18)16(13)20-15-7-3-5-10-4-1-2-6-12(10)15/h1-9H,19H2 |
InChI Key |
UEKLLUVCSIPAES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=C(C=C(C=C3Cl)N)Cl |
Origin of Product |
United States |
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